molecular formula C12H22N6O2 B13194842 tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

Cat. No.: B13194842
M. Wt: 282.34 g/mol
InChI Key: JBWXGOOFXROVNJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a triazole moiety and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The key steps include:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes.

    Introduction of the triazole moiety: This is often done via a cyclization reaction involving hydrazine derivatives and nitriles.

    Protection of functional groups: tert-Butyl groups are introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the triazole ring or the piperazine ring, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced derivatives of the triazole or piperazine rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine : The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Industry : It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of a triazole moiety.

    tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Contains an indole ring instead of a piperazine ring.

    tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group.

Uniqueness: The presence of the triazole moiety in tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate imparts unique chemical and biological properties, such as enhanced coordination ability with metal ions and potential for diverse biological activities.

Properties

Molecular Formula

C12H22N6O2

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-9(8-13)15-16-10/h4-8,13H2,1-3H3,(H,14,15,16)

InChI Key

JBWXGOOFXROVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN

Origin of Product

United States

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